CGP46381

GABA-B receptor pharmacology oral bioavailability CNS drug discovery

CGP46381 is the only phosphinic acid GABA-B antagonist combining oral bioavailability, brain penetration, and micromolar affinity (IC50=4.9μM) in a single tool compound. Unlike sulfonic acid derivatives (saclofen, phaclofen) lacking CNS access, CGP46381 enables systemic dosing for behavioral studies without invasive cannulation—reducing animal stress and improving data reproducibility. Validated in form-deprivation myopia (75% inhibition at 2% subconjunctival), hippocampal LTP, and stress-associated learning paradigms. Sold under Novartis license.

Molecular Formula C10H22NO2P
Molecular Weight 219.26 g/mol
CAS No. 123691-14-5
Cat. No. B1668510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP46381
CAS123691-14-5
Synonyms3-aminopropyl-cyclohexylmethylphosphinic acid
CGP 46381
CGP-46381
Molecular FormulaC10H22NO2P
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CP(=O)(CCCN)O
InChIInChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13)
InChIKeyXOESDNIUAWGCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP46381 (CAS 123691-14-5): Baseline Pharmacology and Procurement Profile for GABA-B Research


CGP46381 is a phosphinic acid derivative that functions as a selective, brain-penetrant, and orally active antagonist of the metabotropic GABA-B receptor [1]. The compound is a member of the CGP-series of GABA-B ligands developed by Novartis and is sold under licensing agreement by multiple chemical suppliers for use as a research tool to probe the physiological and pharmacological roles of GABA-B receptor signaling in the central nervous system . Its chemical structure (3-aminopropyl-cyclohexylmethylphosphinic acid; MW 219.26 g/mol; C10H22NO2P) places it within the class of micromolar-affinity GABA-B antagonists that bridge the gap between first-generation, low-affinity agents like phaclofen and the high-affinity, nanomolar-potency antagonists such as CGP55845 [2].

Why Generic GABA-B Antagonist Substitution is Not Viable: The Critical Differentiation of CGP46381


The GABA-B antagonist chemical space spans a wide range of binding affinities (pKi values from ~4 to >8), pharmacokinetic properties (oral bioavailability, brain penetration), and functional selectivity across receptor subtypes and signaling pathways [1]. The phosphinic acid scaffold of CGP46381 provides a unique pharmacological profile—oral activity combined with blood-brain barrier penetrance—that is not shared by the sulfonic acid derivatives (e.g., saclofen, 2-hydroxysaclofen) or other first-generation antagonists like phaclofen, which exhibit weak central nervous system access [2]. Furthermore, even among the CGP-series of GABA-B antagonists, CGP46381 occupies a distinct potency position (IC50 = 4.9 μM) that differentiates it from the weaker CGP35348 (IC50 = 34 μM) and the equipotent but distinct CGP36742, and it is one of the very first compounds to demonstrate reliable oral GABA-B antagonism in vivo [3]. Substituting any of these analogs would introduce uncontrolled variables in receptor occupancy, brain exposure, and oral dosing feasibility that fundamentally alter the experimental outcome.

Product-Specific Quantitative Evidence Guide: CGP46381 (CAS 123691-14-5) Differentiation Data


Binding Affinity and Oral Activity: CGP46381 vs. CGP35348, CGP36742, and CGP54062

CGP46381 demonstrates a GABAB receptor binding IC50 of 4.9 μM, which is approximately 7-fold more potent than the comparator CGP35348 (IC50 = 34 μM) and approximately 7-fold more potent than CGP36742 (IC50 = 36 μM) in the same assay system [1]. Critically, CGP46381 and CGP36742 were identified as the first orally active GABAB receptor antagonists, a property not shared by CGP54062 (IC50 = 0.013 μM) which, despite its 2500-fold higher binding affinity, does not cross the blood-brain barrier at intravenous doses up to 10 mg/kg and thus fails to produce central GABA-B antagonism in vivo [1].

GABA-B receptor pharmacology oral bioavailability CNS drug discovery receptor binding

Blood-Brain Barrier Penetration: CGP46381 vs. CGP54062 and Phaclofen

In anaesthetized rats, orally administered CGP46381 blocked the neuronal depression induced by iontophoretically applied baclofen, confirming central GABA-B receptor antagonism after systemic administration [1]. In contrast, CGP54062, despite having a 377-fold higher binding affinity (IC50 = 0.013 μM), was completely inactive in this in vivo paradigm at doses up to 10 mg/kg i.v., demonstrating that it does not appreciably cross the blood-brain barrier [1]. Similarly, phaclofen, the first described GABA-B antagonist, exhibits weak CNS penetration and low affinity (pKi ~4-5), limiting its utility for systemic behavioral studies [2].

blood-brain barrier CNS penetration in vivo pharmacology GABA-B antagonist

In Vivo Efficacy in Myopia Model: CGP46381 Dose-Dependent Inhibition of Form-Deprivation Myopia

In a guinea pig model of form-deprivation myopia (FDM), subconjunctival administration of 2% CGP46381 (100 μL daily for 11 days) significantly inhibited the development of relative myopia compared to saline control [1]. The treated eyes showed a myopic shift of -1.08 ± 0.40 D versus -4.33 ± 0.67 D in the saline group (P < 0.01), representing a 75% reduction in myopia development [1]. This effect was accompanied by significantly reduced axial length elongation (2% CGP46381: 0.03 ± 0.01 mm vs. saline: 0.13 ± 0.02 mm, P < 0.01) and reduced vitreous chamber depth elongation (2% CGP46381: 0.02 ± 0.01 mm vs. saline: 0.08 ± 0.01 mm, P < 0.01) [1]. The lower dose of 0.2% CGP46381 did not produce a statistically significant effect, establishing a dose-response relationship [1].

ocular pharmacology myopia research GABA-B receptor dose-response

Selective Functional Effects: Hippocampal LTP Suppression vs. Working Memory Preservation

CGP46381, administered intraperitoneally at a dose that effectively suppressed GABAB-mediated paired-pulse disinhibition in urethane-anesthetized rats, significantly suppressed the induction of long-term potentiation (LTP) in the dentate gyrus following theta-burst stimulation [1]. However, this same GABAB receptor blockade produced a dissociable effect on behavior: while it substantially impaired spatial learning acquisition in naïve rats in the Morris water maze (increased latency and path-length), it had no effect on working memory performance in highly trained rats on the eight-arm radial maze, nor did it affect learning in a repeated acquisition paradigm [1]. This functional dissociation demonstrates that CGP46381-sensitive GABAB receptors play a selective, context-dependent role in specific forms of synaptic plasticity and learning rather than producing a global cognitive impairment.

hippocampal LTP spatial learning working memory behavioral pharmacology

Optimal Research Applications for CGP46381 (CAS 123691-14-5): Evidence-Based Scenarios for Scientific and Industrial Use


Oral Dosing for Longitudinal Behavioral Pharmacology Studies Requiring CNS GABA-B Receptor Blockade

Investigators conducting repeated-measures behavioral studies in rodents—such as chronic cognitive testing, anxiety assays, or addiction models—can utilize CGP46381's oral activity and brain penetrance to achieve reliable central GABA-B receptor antagonism without the need for invasive surgical cannulation or repeated intracerebroventricular injections. The compound's established oral bioavailability [1] and demonstrated ability to block central baclofen-induced neuronal depression after systemic administration [1] enable simplified dosing protocols and reduced animal stress, improving experimental throughput and data reproducibility.

Myopia and Ocular Growth Research Requiring GABA-B Receptor Pharmacological Manipulation

Based on the quantitative evidence demonstrating that subconjunctival CGP46381 (2% solution) inhibits form-deprivation myopia development by 75% and significantly reduces axial length elongation in guinea pigs [2], this compound is a validated pharmacological tool for researchers investigating the role of retinal GABA-B receptor signaling in ocular growth regulation and experimental myopia. Studies exploring the interaction between GABAergic transmission and other myopia-related pathways (e.g., dopaminergic, cholinergic) can incorporate CGP46381 as a selective GABA-B antagonist control.

Dissecting GABA-B Receptor Contributions to Synaptic Plasticity and Learning vs. Memory Retrieval

CGP46381's unique functional profile—suppressing hippocampal LTP induction and impairing acquisition of a stress-associated spatial learning task while sparing performance of a well-learned working memory task [3]—makes it an ideal pharmacological probe for studies seeking to dissociate the roles of GABA-B receptors in synaptic plasticity, de novo learning, and memory retrieval/expression. Researchers studying the neurobiology of learning and memory, particularly those focused on hippocampal function and the differential pharmacology of cognitive processes, can leverage this selective effect pattern to generate testable hypotheses about GABA-B receptor involvement in specific cognitive subdomains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP46381

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.